molecular formula C12H12NNaO9 B1312654 Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate CAS No. 89772-41-8

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B1312654
CAS No.: 89772-41-8
M. Wt: 337.21 g/mol
InChI Key: XZSCXLWCVBZJEE-BLKPXHQLSA-M
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Description

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound featuring a tetrahydropyran ring substituted with multiple hydroxyl groups and a nitrophenoxy group

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-glucuronidase . This enzyme is involved in the hydrolysis of glucuronide conjugates, which are formed in the liver to aid in the excretion of potentially harmful substances.

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . When cleaved by the enzyme, it yields a yellow solution, making it useful for detecting the presence and activity of β-glucuronidase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with a nitrophenoxy moiety, often facilitated by a base such as sodium hydride.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or platinum dioxide.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential as a drug candidate due to its unique structural features.
  • Explored for its biological activity, including antimicrobial and anti-inflammatory properties.

Industry:

  • Potential applications in the development of new materials, such as polymers and coatings.
  • Used in research for the development of novel catalysts and chemical processes.

Comparison with Similar Compounds

    Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-aminophenoxy)tetrahydro-2H-pyran-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness: The presence of the nitrophenoxy group in Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more versatile in certain applications.

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSCXLWCVBZJEE-BLKPXHQLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NNaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462816
Record name Sodium 4-nitrophenyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89772-41-8
Record name Sodium 4-nitrophenyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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